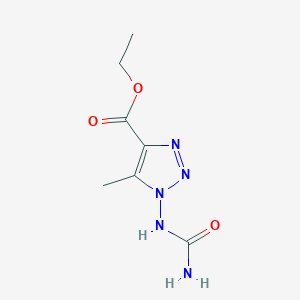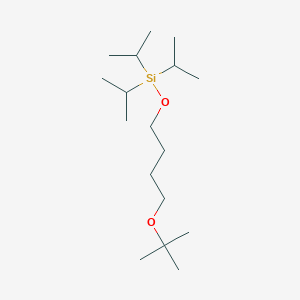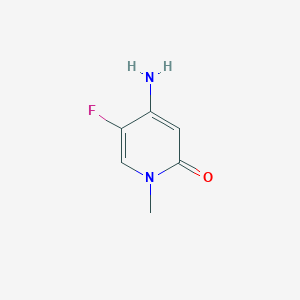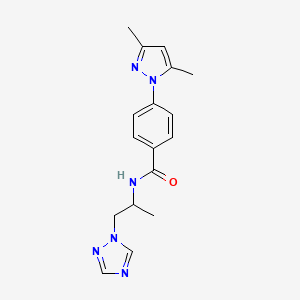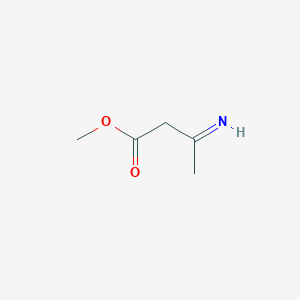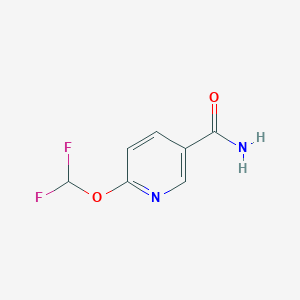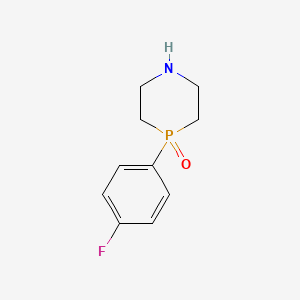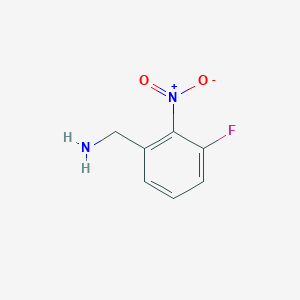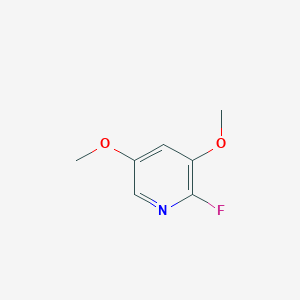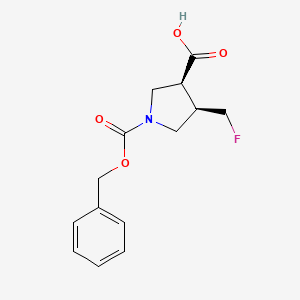
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine is an organic compound with a complex structure It features a morpholine ring substituted with dimethyl groups and a pyrimidinyl group, which is further functionalized with a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine typically involves multiple steps. One common approach includes:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is constructed through cyclization reactions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is attached through nucleophilic substitution reactions.
Functionalization with Dioxaborolane:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidinyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidinyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of advanced polymers and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The pyrimidinyl group can interact with nucleic acids and proteins, potentially disrupting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
The unique combination of the morpholine ring, dimethyl groups, pyrimidinyl group, and dioxaborolane moiety gives rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine distinct chemical properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
分子式 |
C16H26BN3O3 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC 名称 |
(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C16H26BN3O3/c1-11-9-20(10-12(2)21-11)14-18-7-13(8-19-14)17-22-15(3,4)16(5,6)23-17/h7-8,11-12H,9-10H2,1-6H3/t11-,12+ |
InChI 键 |
CMHFGRRZFHAJKV-TXEJJXNPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C[C@H](O[C@H](C3)C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CC(OC(C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





